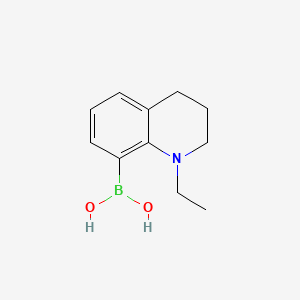
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The quinoline moiety is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the cyclization of an appropriate precursor, such as an aniline derivative, with an aldehyde or ketone under acidic conditions to form the quinoline ring. The boronic acid group can then be introduced via a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
科学的研究の応用
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of (1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for saccharides. The quinoline moiety can interact with various biological targets, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline-8-boronic acid: Lacks the ethyl group but shares the quinoline and boronic acid functionalities.
(1-methyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid: Similar structure with a methyl group instead of an ethyl group.
(1-ethyl-2,3-dihydro-1H-quinolin-8-yl)boronic acid: Similar structure but with different positions of the hydrogen atoms.
Uniqueness
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical reactions and potential biological applications.
特性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7,14-15H,2,4,6,8H2,1H3 |
InChIキー |
CFXSSFBKAHWMGV-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)CCCN2CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


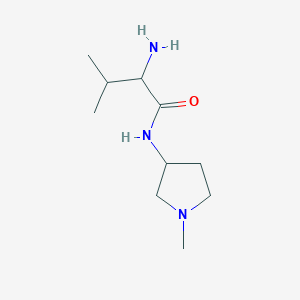
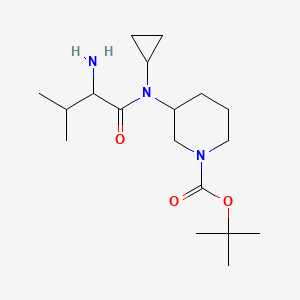
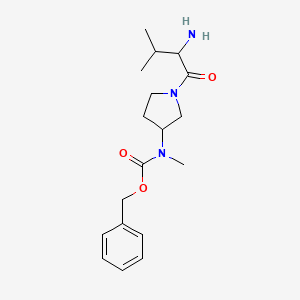
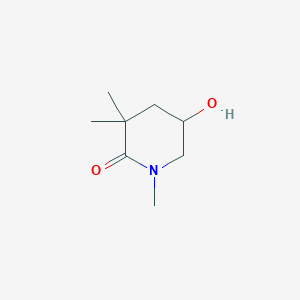
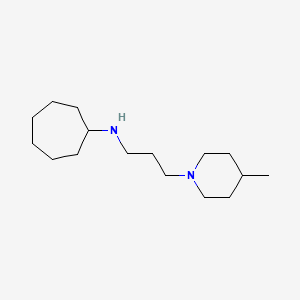
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
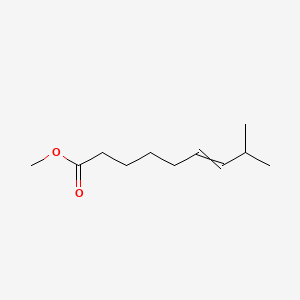
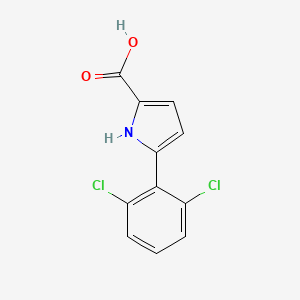
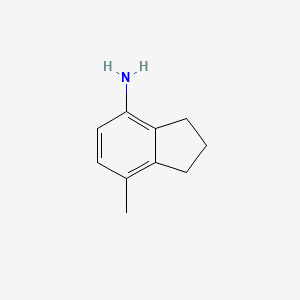
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)

![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
